3-Methyl-5-(2-methylpyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride is a chemical compound that belongs to the oxadiazole family, known for its diverse biological activities and applications in medicinal chemistry. The compound is characterized by the presence of a 1,2,4-oxadiazole ring system, which is a five-membered heterocyclic structure containing two nitrogen atoms and three carbon atoms. This structure is often associated with various pharmacological properties.
The compound can be sourced from various chemical suppliers and is often used in research contexts due to its potential applications in drug development and other scientific investigations.
3-Methyl-5-(2-methylpyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride is classified as a heterocyclic compound. More specifically, it falls under the category of oxadiazoles, which are recognized for their utility in pharmaceuticals and agrochemicals.
The synthesis of 3-Methyl-5-(2-methylpyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride can be achieved through several methods. One common approach involves the reaction of hydrazine derivatives with carboxylic acids or their derivatives to form the oxadiazole ring.
The molecular structure of 3-Methyl-5-(2-methylpyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride features a five-membered oxadiazole ring substituted with a methyl group and a pyrrolidine moiety.
The compound can participate in several chemical reactions typical of oxadiazoles:
These reactions are generally conducted under controlled conditions to ensure high yields and purity of the final product. The reactivity of the oxadiazole ring makes it a versatile intermediate in organic synthesis.
The mechanism of action for 3-Methyl-5-(2-methylpyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride primarily involves its interaction with biological targets such as enzymes or receptors.
Research indicates that compounds containing oxadiazole rings can exhibit various biological activities, including anti-inflammatory and antimicrobial effects. The specific mechanism may involve inhibition of enzyme activity or modulation of receptor signaling pathways.
3-Methyl-5-(2-methylpyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride has several applications in scientific research:
The 1,2,4-oxadiazole heterocycle, first synthesized in 1884 by Tiemann and Krüger, remained largely unexplored until the mid-20th century when its unique photochemical reactivity and biological potential were discovered [1] [2]. This five-membered ring system features one oxygen atom and two nitrogen atoms within an aromatic structure, creating a highly electron-deficient system that influences its physicochemical behavior and biological interactions [1] [6]. The 1960s marked a turning point with the development of Oxolamine (Perebron®), the first FDA-approved drug containing this pharmacophore, which was introduced as an antitussive agent targeting cough suppression [2]. This milestone validated the 1,2,4-oxadiazole nucleus as a viable medicinal chemistry scaffold, stimulating extensive research that has yielded numerous clinical agents including the vasodilator Butalamine, antiviral Pleconaril, and muscular dystrophy drug Ataluren [2] [8]. The discovery of Phidianidine A and B from the sea slug Phidiana militaris further confirmed the natural biological relevance of this heterocyclic system, demonstrating significant cytotoxicity against mammalian cell lines and selective agonism against PTP1B and CXCR4 receptors [2].
Table 1: Evolution of Key 1,2,4-Oxadiazole-Based Therapeutic Agents
Compound | Therapeutic Class | Clinical Status | Key Structural Features |
---|---|---|---|
Oxolamine | Antitussive | Marketed (1960s) | 3,5-Diaryl substitution |
Pleconaril | Antiviral | Marketed | Trifluoromethylphenyl at C5 |
Ataluren | Duchenne Muscular Dystrophy | Marketed | 3-(4-Aminobenzoic acid) moiety |
BLZ945 (Sotuletinib) | CSF-1R Inhibitor | Phase II | Pyrrolo[2,3-d]pyrimidine-oxadiazole hybrid |
Edicotinib | FLT3/KIT Inhibitor | Phase I | Pyrrolidine-oxadiazole hybrid |
The 1,2,4-oxadiazole ring serves as a strategic bioisosteric replacement for ester and amide functionalities due to its metabolic stability and electronic distribution [2] [8]. This heterocycle exhibits comparable dipole moments (∼2.93 D) and hydrogen-bonding capacities to carbonyl groups but with markedly enhanced hydrolytic stability under physiological conditions [1] [6]. The ring's intrinsic asymmetry results in differential electron-withdrawing effects: the C(5) position exerts a stronger influence than C(3), making it particularly valuable for modulating electron density in adjacent pharmacophores [1]. These properties have been exploited across diverse therapeutic areas:
Hybrid architectures merging 1,2,4-oxadiazoles with pyrrolidine scaffolds leverage complementary pharmacological advantages. The pyrrolidine ring contributes enhanced three-dimensional coverage through sp³-hybridization and pseudorotation capabilities, significantly expanding vectorial options for target engagement compared to planar heterocycles [3] [10]. With up to four chiral centers possible, pyrrolidine-containing compounds enable precise stereochemical optimization for selectivity—a critical advantage when targeting enantioselective biological systems [3] [10]. The pyrrolidine nitrogen facilitates salt formation (e.g., hydrochlorides) for improved solubility, while its basicity (predicted pKₐ ∼2.59) supports hydrogen-bond donation essential for target binding [3]. Clinically successful hybrids include:
Table 2: Bioisosteric Advantages of 1,2,4-Oxadiazole-Pyrrolidine Hybrids
Property | 1,2,4-Oxadiazole Contribution | Pyrrolidine Contribution | Hybrid Synergy |
---|---|---|---|
Metabolic Stability | High resistance to esterases/amidases | Enzymatic cleavage resistance | Enhanced metabolic stability |
Solubility | Moderate logP reduction | Salt-forming capability (HCl) | Balanced lipophilicity/hydrophilicity |
Spatial Coverage | Planar π-system | 3D pseudorotation | Multidirectional pharmacophore presentation |
Target Engagement | H-bond acceptance (N,O) | H-bond donation (N-H) | Complementary polar interactions |
Chirality | Typically achiral | Up to 4 stereocenters | Stereoselective target modulation |
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 13052-73-8
CAS No.: 61109-48-6